molecular formula C14H13ClN2O4S B11413743 3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11413743
M. Wt: 340.8 g/mol
InChI Key: AXSOYRSFDWECDC-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is an organic compound with a complex structure, featuring both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and methylsulfonyl chloride under basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, often using an alcohol derivative of 3,5-dimethylphenol.

    Chlorination: The final step involves the chlorination of the pyrimidine ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding a variety of reduced products.

    Substitution: The aromatic rings and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic or pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide: Similar in structure but with an amide group instead of a carboxylate.

    3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-methanol: Features a hydroxyl group instead of a carboxylate.

Uniqueness

What sets 3,5-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the methylsulfonyl and carboxylate groups, along with the chlorinated pyrimidine ring, provides a versatile platform for further chemical modifications and applications.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H13ClN2O4S/c1-8-4-9(2)6-10(5-8)21-13(18)12-11(15)7-16-14(17-12)22(3,19)20/h4-7H,1-3H3

InChI Key

AXSOYRSFDWECDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C

Origin of Product

United States

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